1,2,3,4-Tetramethoxybenzene fundamental properties
1,2,3,4-Tetramethoxybenzene fundamental properties
An In-Depth Technical Guide to 1,2,3,4-Tetramethoxybenzene: Core Properties, Synthesis, and Reactivity for Advanced Research
Abstract
1,2,3,4-Tetramethoxybenzene is a polysubstituted aromatic ether that serves as a valuable building block in synthetic organic chemistry. Its electron-rich nature and specific substitution pattern offer unique reactivity and make it a scaffold of interest for the development of complex molecular architectures, including those with potential pharmacological applications. This guide provides a comprehensive overview of its fundamental physicochemical properties, spectroscopic signature, a validated protocol for its synthesis, an analysis of its chemical reactivity with a focus on electrophilic aromatic substitution, and a discussion of its applications in a research and development context. All protocols and claims are substantiated with references to authoritative sources to ensure scientific integrity and reproducibility.
Core Molecular Identity and Physicochemical Properties
1,2,3,4-Tetramethoxybenzene is a crystalline solid at room temperature. Its core structure consists of a benzene ring substituted with four methoxy (-OCH₃) groups at adjacent positions. This high degree of methoxylation renders the aromatic ring exceptionally electron-rich, which is the primary determinant of its chemical behavior.
| Identifier | Value | Source(s) |
| IUPAC Name | 1,2,3,4-Tetramethoxybenzene | [1] |
| CAS Number | 21450-56-6 | [1][2] |
| Molecular Formula | C₁₀H₁₄O₄ | [1][2] |
| Molecular Weight | 198.22 g/mol | [1] |
| InChI Key | QCNHIJXDZKTWSA-UHFFFAOYSA-N | [2] |
The fundamental physical and thermodynamic properties of 1,2,3,4-tetramethoxybenzene are summarized below. These values, primarily derived from computational models, provide a critical baseline for experimental design, including reaction temperature selection, solvent choice, and purification strategy.
| Property | Value | Unit | Source |
| Melting Point (Tfus) | 355.36 (82.21 °C) | K | Cheméo[3] |
| Boiling Point (Tboil) | 559.50 (286.35 °C) | K | Cheméo[3] |
| Enthalpy of Fusion (ΔfusH°) | 19.28 | kJ/mol | Cheméo[3] |
| Enthalpy of Vaporization (ΔvapH°) | 51.76 | kJ/mol | Cheméo[3] |
| LogP (Octanol/Water) | 1.721 | - | Cheméo[3] |
| Water Solubility (log₁₀WS) | -1.95 | mol/L | Cheméo[3] |
Spectroscopic Profile for Structural Elucidation
Unequivocal identification of 1,2,3,4-tetramethoxybenzene relies on a combination of spectroscopic techniques. The following data serve as a reference for characterization.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides a characteristic fragmentation pattern. The molecular ion peak is readily observed, confirming the compound's mass.
| m/z | Relative Intensity | Assignment | Source |
| 198 | ~95% | [M]⁺ (Molecular Ion) | [1][2] |
| 183 | 100% | [M - CH₃]⁺ (Base Peak) | [1] |
| 140 | ~30% | Further fragmentation | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra for 1,2,3,4-tetramethoxybenzene are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established principles of chemical shift theory and data from analogous compounds like 1,2,4-trimethoxybenzene.[4] The symmetry of the molecule simplifies the spectra significantly.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.65 | d, J ≈ 8.8 Hz | 1H | Ar-H (H-5) |
| ~6.55 | d, J ≈ 8.8 Hz | 1H | Ar-H (H-6) |
| ~3.90 | s | 6H | -OCH₃ (at C-2, C-3) |
| ~3.85 | s | 6H | -OCH₃ (at C-1, C-4) |
Rationale for Prediction: The two aromatic protons form an AB spin system. The methoxy groups at positions 1 and 4 are chemically equivalent, as are the methoxy groups at positions 2 and 3, leading to two distinct singlets for the methyl protons.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~152.5 | C -OCH₃ (C-2, C-3) |
| ~142.0 | C -OCH₃ (C-1, C-4) |
| ~108.0 | Ar-C H (C-5) |
| ~100.0 | Ar-C H (C-6) |
| ~61.0 | -OC H₃ (at C-2, C-3) |
| ~56.0 | -OC H₃ (at C-1, C-4) |
Rationale for Prediction: The chemical shifts are estimated based on the strong electron-donating and shielding effects of the methoxy groups on the aromatic ring.[5]
Synthesis and Purification: A Validated Approach
The most direct and reliable synthesis of 1,2,3,4-tetramethoxybenzene involves the exhaustive methylation of its corresponding polyphenol, 1,2,3,4-tetrahydroxybenzene. This precursor is sensitive to oxidation, so the synthesis must be conducted with care. The following protocol is based on well-established Williamson ether synthesis procedures for related polyphenols, such as pyrogallol.[6][7]
Synthesis Workflow
The overall process involves the deprotonation of all four hydroxyl groups with a strong base, followed by nucleophilic attack on a methylating agent.
Detailed Experimental Protocol
Warning: Dimethyl sulfate is highly toxic and carcinogenic. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1,2,3,4-tetrahydroxybenzene (1.0 eq) in a 3 M aqueous solution of sodium hydroxide (NaOH, 4.4 eq). The dissolution should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting material.
-
Methylation: Cool the solution to 10-15 °C using an ice bath. While stirring vigorously, add dimethyl sulfate ((CH₃)₂SO₄, 4.4 eq) dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 40 °C.
-
Causality: The reaction is exothermic. Maintaining a low temperature minimizes side reactions and prevents uncontrolled boiling. The use of a stoichiometric excess of base and methylating agent ensures complete methylation of all four hydroxyl groups.
-
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize any excess NaOH with dilute hydrochloric acid (HCl). A solid precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Self-Validation: The formation of well-defined crystals and a sharp melting point close to the literature value (82.21 °C) are indicators of high purity.[3]
-
-
Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Chemical Reactivity: An Electron-Rich Aromatic System
The four electron-donating methoxy groups strongly activate the benzene ring towards electrophilic aromatic substitution (EAS).[8] The key to understanding its reactivity lies in the directing effects of these groups.
Regioselectivity in Electrophilic Aromatic Substitution
All four methoxy groups are ortho, para-directors.[9] This leads to a complex interplay of electronic and steric effects.
-
Electronic Effects: The positions ortho or para to each methoxy group are electronically activated. The C-5 and C-6 positions are the only available sites for substitution. Both positions are ortho to one methoxy group (C-4 and C-1, respectively) and meta to two others.
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Steric Effects: The C-5 position is sterically hindered by the adjacent methoxy group at C-4. The C-6 position is similarly hindered by the methoxy group at C-1. However, substitution at C-5 would place the incoming electrophile between a proton and a methoxy group, while substitution at C-6 places it between a proton and a methoxy group. Due to the similar steric environment, a mixture of products is possible, but subtle differences may favor one isomer.
Case Study: Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic EAS reaction that introduces an acyl group onto an aromatic ring.[10] Given the high electron density of 1,2,3,4-tetramethoxybenzene, this reaction is expected to proceed readily, likely under milder conditions than those required for benzene.
The reaction would proceed via the formation of a resonance-stabilized carbocation intermediate (a σ-complex or Wheland intermediate).[10] The positive charge in this intermediate is delocalized onto the benzene ring and can be further stabilized by the lone pairs on the oxygen atoms of the methoxy groups. The final step is the deprotonation of the ring to restore aromaticity. The substitution is predicted to occur at the C-5 or C-6 position.
Applications in Research and Drug Development
While 1,2,3,4-tetramethoxybenzene is not itself a therapeutic agent, its structural motif is relevant to medicinal chemistry and materials science.
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Scaffold for Synthesis: Polysubstituted benzenes are fundamental building blocks for constructing more complex molecules. The specific substitution pattern of 1,2,3,4-tetramethoxybenzene provides a unique starting point for the synthesis of novel compounds where precise spatial arrangement of functional groups is required.
-
Bioisostere and Analogue Synthesis: In drug development, modifying a lead compound by altering its substituents is a common strategy to improve potency, selectivity, or pharmacokinetic properties. The tetramethoxy-substituted ring can be used as a scaffold to synthesize analogues of known biologically active molecules. The methoxy groups can be selectively demethylated to reveal hydroxyl groups, which can then be further functionalized.
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Precursor to Natural Products: Many natural products contain polymethoxybenzene cores. Synthetic routes to these complex molecules may utilize simpler, commercially available or readily synthesized building blocks like 1,2,3,4-tetramethoxybenzene.
Safety and Handling: Prudent Laboratory Practices
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a flame-retardant lab coat.
-
Engineering Controls: All handling of the solid and its solutions should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Based on the GHS classifications for related compounds like 1,2,3,4-tetrachlorobenzene, it is prudent to assume that this compound may be harmful if swallowed and may cause skin and eye irritation.[3][11]
References
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NIST. (n.d.). 1,2,3,4-Tetramethoxybenzene. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]
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Cheméo. (n.d.). 1,2,3,4-Tetramethoxybenzene. Retrieved February 2, 2026, from [Link]
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PrepChem. (n.d.). Preparation of 1,2,3-trimethoxybenzene. Retrieved February 2, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved February 2, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 1,2,3,4-Tetramethoxybenzene. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
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Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved February 2, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved February 2, 2026, from [Link]
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New Journal of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved February 2, 2026, from [Link]
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CNKI. (n.d.). Synthesis of 2,3,4,4′-tetrahydroxybenzophenone via Hoesch reaction. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Method of synthesis of pyrogallol.
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Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved February 2, 2026, from [Link]
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